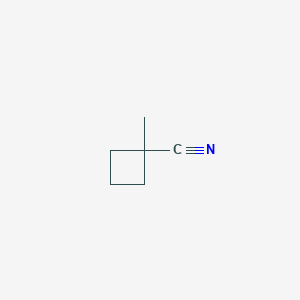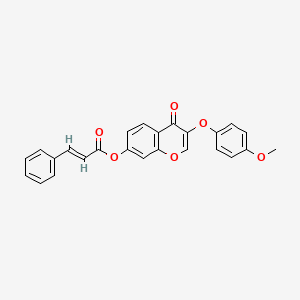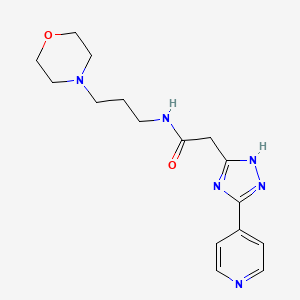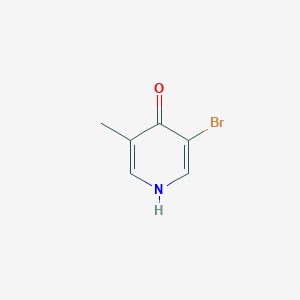
1-メチルシクロブタン-1-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylcyclobutane-1-carbonitrile is a chemical compound with the molecular formula C6H9N and a molecular weight of 95.14 g/mol . It features a cyclobutane ring with a methyl group and a carbonitrile group attached to the same carbon atom. This compound is a liquid at room temperature and is primarily used in organic synthesis as a building block for more complex molecules.
科学的研究の応用
1-Methylcyclobutane-1-carbonitrile has a wide range of applications in scientific research:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Pharmaceutical Research: It is used as a precursor for developing new drugs with potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer effects.
Material Science: The compound is utilized in the development of novel polymers and materials, enhancing their mechanical properties, thermal stability, and chemical resistance.
Agrochemical Development: It is an intermediate in the synthesis of pesticides and herbicides, contributing to the development of effective and environmentally friendly agricultural chemicals.
Analytical Chemistry: It is employed as a standard or reference compound in various analytical techniques, including NMR, HPLC, and LC-MS.
準備方法
1-Methylcyclobutane-1-carbonitrile can be synthesized through various synthetic routes. One common method involves the reaction of cyclobutanone with methylamine and cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
1-Methylcyclobutane-1-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: It can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives. Common reagents include alkyl halides and organometallic compounds.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
作用機序
The mechanism of action of 1-Methylcyclobutane-1-carbonitrile depends on its specific application. In pharmaceutical research, its nitrile group can be transformed into various functional groups, enabling the synthesis of compounds that interact with molecular targets and pathways involved in disease processes. For example, its derivatives may inhibit enzymes or receptors involved in inflammation, viral replication, or cancer cell proliferation.
類似化合物との比較
1-Methylcyclobutane-1-carbonitrile is structurally related to other cyclobutane derivatives, such as:
Cyclobutanecarbonitrile: Lacks the methyl group, making it less sterically hindered.
1-Ethylcyclobutane-1-carbonitrile: Contains an ethyl group instead of a methyl group, affecting its reactivity and physical properties.
Cyclobutanone: Contains a carbonyl group instead of a nitrile group, leading to different chemical reactivity .
These compounds share similar cyclobutane ring structures but differ in their substituents, which influence their chemical behavior and applications.
特性
IUPAC Name |
1-methylcyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-6(5-7)3-2-4-6/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOOTCYFFLHCRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan](/img/structure/B2548437.png)

![4-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole](/img/structure/B2548439.png)
![(2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid](/img/structure/B2548440.png)
![1-[(3-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2548442.png)
![N-cyclohexyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2548443.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2548444.png)
![3-(2-chloropyridin-3-yl)-1-[2-(4-methoxyphenyl)acetyl]thiourea](/img/structure/B2548445.png)

![4-chloro-1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2548448.png)
![2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B2548449.png)

